4-Bromo-2-(1H-pyrazol-1-YL)thiazole
CAS No.:
Cat. No.: VC20688734
Molecular Formula: C6H4BrN3S
Molecular Weight: 230.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H4BrN3S |
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Molecular Weight | 230.09 g/mol |
IUPAC Name | 4-bromo-2-pyrazol-1-yl-1,3-thiazole |
Standard InChI | InChI=1S/C6H4BrN3S/c7-5-4-11-6(9-5)10-3-1-2-8-10/h1-4H |
Standard InChI Key | ZMHOPPPPWGACHM-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(N=C1)C2=NC(=CS2)Br |
Introduction
Chemical Identity and Structural Features
4-Bromo-2-(1H-pyrazol-1-yl)thiazole (CHBrNS) features a thiazole ring substituted at the 2-position with a pyrazole group and at the 4-position with a bromine atom. The pyrazole moiety introduces nitrogen-rich heterocyclic character, while the bromine atom enhances electrophilic reactivity, making the compound a potential intermediate in cross-coupling reactions . Although direct experimental data for this compound is scarce, its boronic acid pinacol ester derivative, 4-Bromo-2-(1H-pyrazol-1-yl)thiazole-5-boronic acid pinacol ester (CAS 2223045-44-9, CHBBrNOS), offers clues about its stability and reactivity . Predicted properties for the boronic ester include a boiling point of 474.5±55.0 °C, a density of 1.52±0.1 g/cm, and a pKa of -1.25±0.50, suggesting that the parent thiazole compound may exhibit similar thermal stability and solubility profiles .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of thiazole-pyrazole hybrids typically involves cyclocondensation reactions. For example, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles are synthesized via reactions between pyrazole-3-carbothioamides and phenacyl bromides in ethanol . Adapting this method, 4-Bromo-2-(1H-pyrazol-1-yl)thiazole could be synthesized using a brominated phenacyl bromide precursor. Key steps include:
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Formation of Pyrazole Intermediate: Substituted acetophenones react with diethyl oxalate to form 1,3-diketoesters, which cyclize with phenylhydrazine to yield pyrazole carboxylates .
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Thiazole Ring Formation: The pyrazole-carbothioamide intermediate undergoes cyclocondensation with 4-bromophenacyl bromide to form the thiazole core .
Post-Synthetic Modifications
Bromination of pre-formed thiazole derivatives represents an alternative route. For instance, electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) could introduce the bromine atom at the 4-position of the thiazole ring. This approach is supported by the synthesis of brominated thiazoles in antimicrobial studies .
Physicochemical Properties
While experimental data for 4-Bromo-2-(1H-pyrazol-1-yl)thiazole is unavailable, predictive models and analog studies provide estimates:
Property | Value (Predicted/Analog-Based) | Source |
---|---|---|
Molecular Weight | 243.09 g/mol | Calculated |
Boiling Point | ~450–500 °C | Extrapolated |
Density | 1.6–1.8 g/cm | Analog data |
pKa | ~-1 to 1 | Boronic ester |
The bromine atom’s electronegativity likely increases the compound’s lipophilicity, enhancing membrane permeability in biological systems .
Biological Activity and Applications
Antifungal Activity
Future Directions and Challenges
Despite its promise, several gaps hinder the development of 4-Bromo-2-(1H-pyrazol-1-yl)thiazole:
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Synthetic Optimization: Current routes rely on indirect analogies; direct synthesis protocols require validation.
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Biological Screening: No in vitro data exists for this specific compound, necessitating antimicrobial and cytotoxicity assays.
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Computational Studies: Density functional theory (DFT) calculations could predict reactivity sites for functionalization.
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